Inertness in von Richter Reaction: Ortho-Substituted Nitrobromobenzenes Exhibit Zero Conversion vs. 20% Yield for Para-Isomers
Under standard von Richter reaction conditions (alcoholic potassium cyanide, 150-200°C), the ortho-bromo-ortho-nitro arrangement in methyl 2-bromo-6-nitrobenzoate is predicted to be completely inert based on experimental data from the parent ortho-nitrobromobenzene system [1]. In a direct head-to-head study, para-nitrobromobenzene produced meta-bromobenzoic acid in approximately 20% yield, meta-nitrobromobenzene gave a mixture of ortho- and para-bromobenzoic acids, while ortho-nitrobromobenzene yielded no acidic products (0% yield) [1]. This profound difference in reactivity is a direct consequence of the ortho-disubstitution pattern, which impedes the nucleophilic attack of cyanide [1].
| Evidence Dimension | Reaction Yield (Von Richter Reaction) |
|---|---|
| Target Compound Data | 0% yield (predicted based on ortho-nitrobromobenzene data) |
| Comparator Or Baseline | Para-nitrobromobenzene: ~20% yield; Meta-nitrobromobenzene: mixture of isomers |
| Quantified Difference | Target compound inert (0%) vs. 20% yield for para-isomer |
| Conditions | Alcoholic KCN, 150-200°C, sealed tube |
Why This Matters
This inertness is critical for synthetic routes where selective functionalization of the nitro or bromo group must occur without undesired cyanide addition or ring-opening, making the ortho-isomer the preferred choice for such chemoselective transformations.
- [1] Bunnett, J. F.; Cormack, J. F.; McKay, F. C. The von Richter Reaction. J. Am. Chem. Soc. 1950, 72 (1), 481–483. DOI: 10.1021/ja01157a126. View Source
